Galanganone C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

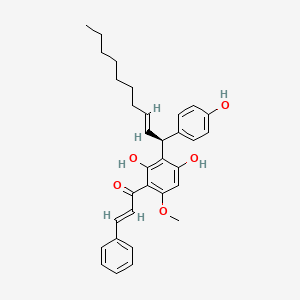

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O5/c1-3-4-5-6-7-8-12-15-26(24-17-19-25(33)20-18-24)30-28(35)22-29(37-2)31(32(30)36)27(34)21-16-23-13-10-9-11-14-23/h9-22,26,33,35-36H,3-8H2,1-2H3/b15-12+,21-16+/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSDKHNCKUMQKI-WQMXANTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Galanganone C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Galanganone C, a novel chalcone identified from the rhizomes of Alpinia galanga. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource on the methodologies employed in the identification of this compound.

Introduction

Alpinia galanga, a plant belonging to the Zingiberaceae family, is a well-known medicinal plant in Southern Asia, traditionally used for various therapeutic purposes.[1] Its rhizomes are a rich source of bioactive compounds, including essential oils, flavonoids, and phenylpropanoids.[2][3] Recent phytochemical investigations have led to the discovery of novel chalcones, among them this compound, which possesses a unique long-chain alkylphenol moiety.[4] This guide details the pioneering work that led to its isolation and characterization.

Experimental Protocols

The following sections outline the detailed experimental procedures for the extraction and isolation of this compound from the rhizomes of Alpinia galanga, as well as the analytical methods used for its structural elucidation.

Plant Material

Dried rhizomes of Alpinia galanga were used as the starting material for the isolation process.

Extraction and Isolation

The isolation of this compound was achieved through a multi-step extraction and chromatographic process. The general workflow is depicted below.

References

- 1. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in Weed Science [awsjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. New chalcones bearing a long-chain alkylphenol from the rhizomes of Alpinia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]

Galanganone C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Galanganone C, a diarylheptanoid of interest for its potential therapeutic properties. This document details its chemical and physical characteristics, and summarizes the current, albeit limited, understanding of its biological activities.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 1922129-46-1 | [1][2] |

| Molecular Weight | 500.6 g/mol | [1] |

| Molecular Formula | C₃₂H₃₆O₅ | [1] |

Biological Activity and Therapeutic Potential

This compound is a naturally occurring compound isolated from the rhizomes of Alpinia galanga, a plant used in traditional medicine.[1] Preliminary research suggests that this compound possesses both anti-inflammatory and antioxidant properties, making it a candidate for further investigation in drug discovery and development.[1]

While specific studies on the mechanisms of this compound are not yet prevalent in publicly accessible literature, the broader biological activities of Alpinia galanga extracts and related compounds have been studied. These extracts are known to exhibit a wide range of effects, including antimicrobial, antitumor, antiulcer, and antiallergic activities.[3][4] The anti-inflammatory effects of a related compound, galangin, have been attributed to the inhibition of the NF-κB and ERK signaling pathways.[5][6] The antioxidant activity of galangal extracts is well-documented and is attributed to the presence of phenolic compounds that can scavenge free radicals.[3][4]

Further research is required to elucidate the specific signaling pathways modulated by this compound and to fully understand its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not widely available. However, a foundational study outlines the general approach for the isolation of similar compounds from Alpinia galanga.

General Isolation Workflow

The isolation of diarylheptanoids like this compound from Alpinia galanga rhizomes typically involves a multi-step process combining extraction and chromatography. The following is a generalized workflow based on common phytochemical isolation procedures.

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathways

Based on the known anti-inflammatory and antioxidant activities of compounds from Alpinia galanga, it is plausible that this compound may interact with key cellular signaling pathways involved in inflammation and oxidative stress. The following diagram illustrates a hypothetical mechanism of action, drawing parallels from related compounds.

Caption: Postulated mechanism of action for this compound.

References

- 1. This compound | 1922129-46-1 | XBD12946 | Biosynth [biosynth.com]

- 2. tebubio.com [tebubio.com]

- 3. scielo.br [scielo.br]

- 4. scisoc.or.th [scisoc.or.th]

- 5. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Galanganone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Galanganone C, a novel chalcone bearing a long-chain alkylphenol isolated from the rhizomes of Alpinia galanga. The structural elucidation of this natural product was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This document presents the detailed NMR and MS data in a structured format, outlines the experimental protocols used for its characterization, and provides visual representations of key structural correlations.

Core Spectroscopic Data

The structural determination of this compound was accomplished by a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the quantitative NMR and MS data obtained for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₄₀O₄ |

| HRESIMS m/z [M+H]⁺ | 457.2999 (calculated for C₂₉H₄₁O₄, 457.3005) |

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 7.63 | d | 8.5 |

| 3 | 7.39 | d | 8.5 |

| 5 | 7.42 | d | 8.5 |

| 6 | 7.42 | d | 8.5 |

| α | 7.80 | d | 15.5 |

| β | 7.46 | d | 15.5 |

| 2' | 6.45 | s | |

| 6' | 7.85 | s | |

| 4'-OCH₃ | 3.93 | s | |

| 1'' | 2.89 | t | 7.5 |

| 2'' | 1.65 | m | |

| 3''-13'' | 1.25-1.30 | m | |

| 14'' | 0.88 | t | 7.0 |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 138.4 |

| 2, 6 | 128.5 |

| 3, 5 | 129.0 |

| 4 | 130.5 |

| α | 142.5 |

| β | 121.8 |

| C=O | 192.1 |

| 1' | 113.8 |

| 2' | 110.1 |

| 3' | 162.8 |

| 4' | 106.5 |

| 5' | 165.2 |

| 6' | 98.4 |

| 4'-OCH₃ | 55.6 |

| 1'' | 36.2 |

| 2'' | 31.9 |

| 3'' | 31.6 |

| 4''-11'' | 29.3-29.7 |

| 12'' | 29.2 |

| 13'' | 22.7 |

| 14'' | 14.1 |

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation of this compound

The air-dried and powdered rhizomes of Alpinia galanga were extracted with 95% ethanol. The resulting extract was then partitioned between petroleum ether and methanol. The methanol-soluble fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the exact mass and molecular formula of the compound.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the key processes and structural features of this compound.

Isolation and Identification Workflow

Caption: Workflow for the isolation and structural elucidation of this compound.

Key HMBC Correlations of this compound

Unveiling Galanganone C: A Technical Guide to its Natural Sources, Abundance, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanganone C, a novel chalcone bearing a long-chain alkylphenol, has been identified as a constituent of the rhizomes of Alpinia galanga. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural sourcing, available data on its abundance, and the experimental methodologies for its study. While quantitative data remains limited, this document consolidates the foundational information necessary for researchers and drug development professionals interested in this promising natural product. The guide also delves into the general biosynthetic pathway of chalcones and explores potential signaling pathways based on the activities of related compounds, offering a roadmap for future investigation.

Natural Sources and Abundance of this compound

The primary and thus far only confirmed natural source of this compound is the rhizome of Alpinia galanga (L.) Willd., a plant belonging to the Zingiberaceae (ginger) family.[1][2] Alpinia galanga, commonly known as greater galangal, is a perennial herb cultivated in Southeast Asia and is widely used as a spice and in traditional medicine.[3] The rhizome of A. galanga is a rich source of various bioactive compounds, including flavonoids, diarylheptanoids, and essential oils.

This compound was first reported as one of three novel chalcones, named galanganones A-C, isolated from this plant.[1][2] To date, the scientific literature does not provide specific quantitative data on the abundance of this compound in Alpinia galanga. The initial isolation paper by Yang et al. (2015) focused on the structural elucidation of these new compounds and did not report their yields or concentration in the rhizome.[1] Further quantitative studies are required to determine the precise abundance of this compound in its natural source.

Table 1: Natural Source and Abundance of this compound

| Compound Name | Natural Source | Plant Part | Abundance |

| This compound | Alpinia galanga (L.) Willd. | Rhizome | Data not available in current literature. |

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature for the isolation and characterization of chalcones from Alpinia galanga.

Isolation and Purification of this compound

The isolation of this compound, as described by Yang et al. (2015), involves a multi-step extraction and chromatographic process.[1]

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from Alpinia galanga rhizomes.

Detailed Methodology:

-

Plant Material: Dried and powdered rhizomes of Alpinia galanga are used as the starting material.

-

Extraction: The powdered rhizomes are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains compounds of medium polarity like chalcones, is collected.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and acetone of increasing polarity. Fractions are collected based on their thin-layer chromatography (TLC) profiles.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by semi-preparative HPLC, typically on a C18 column with a methanol-water mobile phase.

Structural Elucidation

The structure of this compound was elucidated using extensive spectroscopic analysis, including:[1]

-

1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.

Signaling Pathways

As of the current literature, there are no specific studies detailing the signaling pathways directly modulated by this compound. However, based on its chemical class (chalcone) and the known biological activities of other chalcones isolated from Alpinia species, we can propose potential pathways for future investigation.

Biosynthesis of Chalcones

This compound, being a chalcone, is synthesized in plants through the phenylpropanoid pathway. The key enzyme in this pathway is chalcone synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic chalcone scaffold.

Generalized Biosynthetic Pathway of Chalcones

Caption: A simplified diagram of the chalcone biosynthetic pathway in plants.

Potential Biological Activity and Signaling Pathways

Chalcones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4] While the specific activities of this compound have not yet been reported, other chalcones and extracts from Alpinia species have been shown to modulate key signaling pathways involved in these processes. For instance, other flavonoids from Alpinia have been shown to influence pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

Hypothetical Signaling Pathway for Chalcone Activity

Caption: A potential mechanism of action for this compound based on known chalcone bioactivities.

Conclusion and Future Directions

This compound represents a novel addition to the diverse phytochemical landscape of Alpinia galanga. While its discovery is recent and data on its abundance and biological activities are yet to be established, its unique structure as a chalcone with a long-chain alkylphenol moiety makes it a compound of significant interest for further research. The experimental protocols for its isolation are established, providing a clear path for obtaining pure material for bioactivity screening and quantitative analysis.

Future research should prioritize:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of this compound in Alpinia galanga rhizomes from different geographical locations and at various stages of growth.

-

Biological Screening: A comprehensive evaluation of the biological activities of this compound, including its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.

-

Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its mode of action at the molecular level.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpinia galanga rhizome extract, 84625-26-3 [thegoodscentscompany.com]

- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Galanganone C: A Deep Dive into its Physicochemical Properties

A comprehensive analysis of Galanganone C, a diarylheptanoid of interest to researchers in drug discovery and natural product chemistry, reveals a unique set of physical and chemical characteristics that underscore its potential for further investigation. This technical guide provides an in-depth exploration of its properties, supported by available data and methodologies for its study.

While specific quantitative data for this compound remains elusive in publicly accessible scientific literature, this guide synthesizes information on closely related diarylheptanoids isolated from Alpinia galanga to infer its likely characteristics. Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse biological activities, making a thorough understanding of their physicochemical properties crucial for development.[1][2][3]

Predicted Physicochemical Properties of this compound

Based on the general properties of diarylheptanoids and related compounds found in galangal, the following table summarizes the anticipated physical and chemical characteristics of this compound. It is important to note that these are predictive values and require experimental verification.

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C19H22O4 (Hypothetical) | Based on common diarylheptanoid structures. |

| Molecular Weight | ~314.37 g/mol (Hypothetical) | Calculated from the hypothetical molecular formula. |

| Appearance | Likely a solid, possibly crystalline or amorphous powder. | Common for isolated natural products. |

| Color | Expected to be colorless, pale yellow, or brownish. | Typical for phenolic compounds. |

| Melting Point | Predicted to be in the range of 150-200 °C. | Similar to other diarylheptanoids like Galeon (178-180 °C).[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water. | Characteristic of moderately polar organic compounds. |

| Stability | May be sensitive to light, heat, and oxidation due to the presence of phenolic hydroxyl groups. | Common for phenolic natural products. |

| pKa | The phenolic hydroxyl groups would confer acidic properties. | The exact pKa would depend on the specific chemical environment. |

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of modern analytical techniques.

Experimental Protocols:

Isolation and Purification: A standardized protocol for the isolation of diarylheptanoids from Alpinia galanga rhizomes would involve the following steps:

-

Extraction: Powdered rhizomes are typically extracted with a solvent such as methanol or ethanol at room temperature.[5][6]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[7]

-

Chromatography: The bioactive fractions (often the ethyl acetate fraction for diarylheptanoids) are further purified using a combination of column chromatography techniques, including silica gel chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).[8][9]

Structural Elucidation: The purified compound's structure would be determined using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the precise connectivity of atoms and the stereochemistry of the molecule.[10][11][12]

Below is a conceptual workflow for the isolation and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Diarylheptanoids from Alpinia species have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][13][14] It is plausible that this compound shares similar properties. For instance, some diarylheptanoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on known mechanisms of related compounds.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. scielo.br [scielo.br]

- 4. Npc226661 | C20H22O4 | CID 16116346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of some antioxidative compounds from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains of Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. profiles.ncat.edu [profiles.ncat.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Solubility of Galanganone C in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone C is a diarylheptanoid, a class of natural products that has garnered interest for its potential biological activities. A critical parameter for the research and development of any bioactive compound is its solubility in various solvents. This data is fundamental for designing extraction and purification processes, formulating dosage forms, and conducting various in vitro and in vivo studies. This technical guide addresses the solubility of this compound in organic solvents, based on currently available public domain data.

Following a comprehensive review of scientific literature and chemical supplier databases, it has been determined that specific quantitative solubility data for this compound in any organic solvent is not publicly available. While studies mention the extraction of this compound from natural sources using organic solvents like ethanol, they do not provide specific solubility values (e.g., in mg/mL or mol/L) at defined temperatures. Chemical supplier safety data sheets and product information pages for this compound also do not currently list quantitative solubility data.

General Solubility Considerations for Diarylheptanoids

In the absence of specific data for this compound, general principles of solubility for the broader class of diarylheptanoids can provide some guidance. Diarylheptanoids are characterized by a seven-carbon chain connecting two aromatic rings. The solubility of these compounds is influenced by the nature and substitution pattern of functional groups (such as hydroxyl, methoxy, and carbonyl groups) on the aromatic rings and the heptane chain.

Generally, the presence of polar groups like hydroxyls increases solubility in polar organic solvents, while non-polar moieties enhance solubility in non-polar organic solvents. Based on the chemical structure of this compound, it would be expected to exhibit some degree of solubility in polar organic solvents.

Proposed Experimental Workflow for Solubility Determination

For researchers requiring precise solubility data for this compound, a systematic experimental approach is necessary. The following workflow outlines a standard procedure for determining the solubility of a solid compound in an organic solvent.

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of Galanganone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanganone C is a bioactive flavonoid found in the rhizomes of Alpinia galanga (Greater Galangal). As a member of the chalcone family, it exhibits promising pharmacological properties, making its efficient extraction and purification a critical step for further research and drug development. These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from Alpinia galanga. The methodology is based on established techniques for isolating flavonoids from this plant, including solvent extraction and multi-step chromatographic purification. This document also includes methods for quantification and outlines key signaling pathways modulated by chalcones, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Alpinia galanga, a perennial herb of the ginger family (Zingiberaceae), is a rich source of various phytochemicals, including flavonoids, diarylheptanoids, and essential oils[1][2][3]. Among these, flavonoids are of significant interest due to their wide range of biological activities[4]. This compound, a chalcone, is one such flavonoid present in the rhizomes. Chalcones are known to modulate several key cellular signaling pathways, including NF-κB, MAPKs, and Nrf2, which are implicated in inflammation, oxidative stress, and cancer[5][6][7][8].

The successful isolation of this compound is paramount for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. This protocol details a robust and reproducible method for its extraction and purification, yielding a high-purity compound suitable for in-vitro and in-vivo studies.

Materials and Equipment

2.1. Plant Material

-

Dried rhizomes of Alpinia galanga (L.) Willd.

2.2. Solvents and Reagents

-

Ethanol (95%, analytical grade)

-

Methanol (HPLC grade)

-

Ethyl Acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Deionized Water

-

Silica Gel (for column chromatography, 60-120 mesh)

-

Sephadex LH-20

-

Acetic Acid (for HPLC mobile phase)

-

This compound standard (if available)

-

Folin-Ciocalteu Reagent

-

Sodium Carbonate (Na₂CO₃)

-

Aluminum Chloride (AlCl₃)

-

Quercetin Standard (for flavonoid quantification)

2.3. Equipment

-

Grinder or mill

-

Soxhlet apparatus or large-scale glass reactor with reflux condenser

-

Rotary evaporator

-

Freeze dryer (Lyophilizer)

-

Glass columns for chromatography

-

Fraction collector

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Analytical HPLC system with a C18 column and UV-Vis or DAD detector

-

UV-Vis Spectrophotometer

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

3.1. Protocol 1: Extraction of Crude Flavonoids

This protocol outlines the initial extraction of total flavonoids from the dried rhizomes of Alpinia galanga.

-

Preparation of Plant Material: Wash the fresh rhizomes of A. galanga thoroughly and slice them into thin pieces. Dry the slices in a shade or a hot air oven at a controlled temperature (40-50°C) until brittle. Grind the dried rhizomes into a coarse powder (80-120 mesh).

-

Solvent Extraction:

-

Place 1 kg of the dried powder into a Soxhlet apparatus or a large glass reactor.

-

Add 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v)[9].

-

Heat the mixture to reflux at 80°C and maintain for 3 hours with continuous stirring[9].

-

After extraction, filter the mixture while hot through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

-

-

Concentration:

-

Combine all the filtrates.

-

Concentrate the pooled ethanol extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

-

The resulting product is a dark, viscous crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with flavonoids.

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the crude flavonoid extract.

-

-

Drying and Storage:

-

Dry the crude flavonoid extract completely using a freeze dryer.

-

Store the dried powder in an airtight, light-protected container at -20°C until further purification.

-

3.2. Protocol 2: Purification of this compound

This multi-step protocol describes the purification of the target compound from the crude flavonoid extract using column chromatography.

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel slurry (60-120 mesh) in n-hexane and pack it into a glass column.

-

Dissolve the crude flavonoid extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

-

After the solvent evaporates, load the dried sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100 v/v n-hexane:ethyl acetate).

-

Collect fractions of 20-30 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.

-

Combine fractions that show similar TLC profiles. The fractions containing chalcones are typically yellow and can be visualized under UV light.

-

-

Sephadex LH-20 Column Chromatography (Fine Separation):

-

Pack a column with Sephadex LH-20 and equilibrate it with methanol.

-

Concentrate the flavonoid-rich fractions obtained from the silica gel column.

-

Dissolve the concentrate in a minimal volume of methanol and load it onto the Sephadex LH-20 column[10].

-

Elute the column with methanol as the mobile phase.

-

Collect fractions and monitor by analytical HPLC to identify those containing this compound.

-

-

Preparative HPLC (Final Purification):

-

For final purification to achieve high purity, use a preparative HPLC system with a C18 column[11].

-

Pool and concentrate the fractions from the Sephadex column that are rich in this compound.

-

Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.

-

Inject the sample into the preparative HPLC system.

-

Use a mobile phase consisting of a gradient of methanol and water (with 0.1% acetic acid)[11].

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 360 nm) for flavonoids.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC. A purity of >98% is desirable for biological assays[11].

-

Remove the solvent from the pure fraction by rotary evaporation and subsequent freeze-drying.

-

3.3. Protocol 3: Quantification and Characterization

-

Quantification of Total Flavonoids (Spectrophotometric Method):

-

Prepare a standard curve using Quercetin.

-

Mix the extract solution with sodium nitrite and aluminum chloride solution.

-

Add sodium hydroxide and measure the absorbance at ~510 nm.

-

Calculate the total flavonoid content and express it as mg Quercetin Equivalents per gram of dry extract (mg QE/g)[12][13].

-

-

Quantification of this compound (Analytical HPLC):

-

Develop an analytical HPLC method using a C18 column.

-

Prepare a standard curve with a known concentration of pure this compound.

-

Run the samples (crude extract, fractions, and pure compound) under the same conditions.

-

Identify the this compound peak by comparing the retention time with the standard.

-

Quantify the amount of this compound in the samples based on the peak area from the standard curve.

-

-

Structural Elucidation:

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of flavonoids from Alpinia species.

Table 1: Extraction Yield and Total Flavonoid Content.

| Extraction Method | Solvent | Yield of Crude Extract (%) | Total Flavonoid Content (mg QE/g) | Reference |

|---|---|---|---|---|

| Soxhlet Extraction | 95% Ethanol | 9.08% | 110 ± 4.4 | [2][15] |

| Maceration | Methanol | 5.93% | 64.69 ± 1.12 | [13][15] |

| Optimized Reflux | 40% Ethanol | ~1.40% (of raw material) | 14 mg/g (of raw material) |[9] |

Table 2: Purity of Flavonoids at Different Purification Stages.

| Purification Step | Compound | Initial Purity | Final Purity (%) | Analytical Method | Reference |

|---|---|---|---|---|---|

| Crude Extract | Total Flavonoids | Variable | - | Spectrophotometry | [12] |

| Silica Gel Chromatography | Target Fractions | Enriched | - | TLC / HPLC | [10] |

| Sephadex LH-20 | Target Fractions | Highly Enriched | - | HPLC | [10] |

| Preparative HPLC | Galangin | >90% | 99.5% | HPLC | [11] |

| Preparative HPLC | Kaempferide | >90% | 99.7% | HPLC |[11] |

Note: Data for Galangin and Kaempferide are presented as representative examples of flavonoid purification from Alpinia species.

Visualizations: Workflows and Signaling Pathways

5.1. Experimental Workflow

Caption: Workflow for this compound extraction and purification.

5.2. Signaling Pathways Modulated by Chalcones

Chalcones, the class of compounds to which this compound belongs, are known to interact with multiple intracellular signaling pathways, primarily related to inflammation and oxidative stress.

Caption: Key signaling pathways modulated by chalcones.

References

- 1. researchgate.net [researchgate.net]

- 2. avantika.fr [avantika.fr]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlantis-press.com [atlantis-press.com]

- 10. [Flavonoids from the seeds of Alpinia galanga Willd] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Galanganone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone C is a diarylheptanoid found in the rhizomes of Alpinia galanga. Diarylheptanoids from this plant have garnered significant interest due to their potential pharmacological activities. To facilitate research and development, a reliable and accurate analytical method for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations, is essential.

This document provides a detailed application note and protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound. As a direct, validated method for this compound is not widely published, this protocol is adapted from established and validated HPLC methods for Galangin, a structurally similar flavonoid also present in Alpinia galanga.[1][2][3][4] This adaptation provides a strong starting point for method development and validation for this compound.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of an acidified aqueous solution and an organic solvent. The concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity. Detection is performed at a UV wavelength where this compound exhibits significant absorbance.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis. The following protocol is a general guideline for the extraction of this compound from plant material (e.g., dried rhizomes of Alpinia galanga).[5][6][7][8][9]

Materials:

-

Dried plant material, finely powdered

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of methanol.

-

Sonicate in an ultrasonic bath for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature, protected from light.

-

-

Filtration and Centrifugation:

-

Filter the extract through Whatman No. 1 filter paper.

-

Transfer the filtrate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

-

-

Final Preparation:

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

HPLC Instrumentation and Conditions

The following HPLC conditions are adapted from methods developed for the analysis of Galangin and are expected to provide good separation for this compound.[1][2][4]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Diamonsil C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Methanol |

| Gradient Elution | Start with a composition of 65% B, hold for 10 minutes. The specific gradient may need optimization for optimal separation of this compound from other matrix components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 256 nm |

| Injection Volume | 10 µL |

Method Validation Parameters (Adapted from Galangin Analysis)

The following table summarizes the typical validation parameters obtained for the analysis of the structurally similar compound, Galangin. These values provide a benchmark for the expected performance of the method for this compound.[1][2]

| Parameter | Result |

| Linearity Range | 0.004 - 0.025 mg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98% - 102% |

| Precision (RSD%) | < 2% |

| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |

| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the µg/mL range. |

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis (Adapted)

| Parameter | Specification |

| Column | Diamonsil C18 (5 µm, 4.6 x 250 mm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Methanol |

| Elution Mode | Isocratic (65:35, B:A) or Gradient (to be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 256 nm |

| Injection Volume | 10 µL |

Table 2: System Suitability Parameters (Typical)

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters of the HPLC method.

References

- 1. [Quantitative analysis of galangin from propolis in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. extractionmagazine.com [extractionmagazine.com]

Application Notes & Protocols: Synthesis of Galanganone C Derivatives for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanganone C, a flavanone constituent of galangal (genus Alpinia), belongs to the flavonoid family, a class of natural products renowned for a wide spectrum of biological activities. Derivatives of the core flavanone and its precursor, the 2'-hydroxychalcone, have attracted significant interest in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, antioxidant, and anticancer agents.

The key to unlocking their therapeutic potential lies in systematic Structure-Activity Relationship (SAR) studies. By synthesizing a library of derivatives with varied substitutions on the aromatic rings, researchers can identify the structural motifs crucial for biological activity and optimize lead compounds for enhanced potency and selectivity.

These application notes provide detailed protocols for a two-step synthesis of this compound derivatives. The synthesis involves an initial Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone. A representative SAR analysis is presented to guide derivative design and evaluation.

Experimental Workflow Overview

The overall process for synthesizing and evaluating this compound derivatives is outlined below. The workflow begins with the selection of appropriate starting materials and proceeds through synthesis, purification, characterization, and biological evaluation to establish a structure-activity relationship.

Experimental Protocols

These protocols describe the synthesis of 2'-hydroxychalcones via a base-catalyzed condensation followed by their isomerization to flavanones (this compound derivatives).

Protocol 1: Synthesis of 2'-Hydroxychalcone Precursors

This procedure is based on the Claisen-Schmidt condensation reaction, a reliable method for forming the α,β-unsaturated ketone system of chalcones.[1][2][3] Microwave irradiation can be employed to increase yield and shorten reaction times.[2]

Materials:

-

Substituted 2'-hydroxyacetophenone (1.0 eq)

-

Substituted aromatic benzaldehyde (1.0 eq)

-

Potassium Hydroxide (KOH), 20% aqueous solution

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Deionized water

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve the 2'-hydroxyacetophenone (1.0 eq) and the selected benzaldehyde (1.0 eq) in ethanol.

-

To the stirred solution, add the 20% aqueous KOH solution dropwise. The amount of base can be catalytic or in excess depending on the specific substrates.

-

Stir the reaction mixture at room temperature for 24 hours or reflux for 4 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidify the mixture slowly with 10% HCl until a precipitate forms (typically pH ~2).

-

Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude chalcone product.

-

Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2'-hydroxychalcone.[3]

Protocol 2: Cyclization of 2'-Hydroxychalcones to Flavanones

This protocol utilizes acid-catalyzed intramolecular Michael addition to cyclize the chalcone precursor into the flavanone core structure.[4]

Materials:

-

Purified 2'-hydroxychalcone (1.0 eq)

-

Ethanol (or Methanol)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid (AcOH)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Deionized water

Procedure:

-

Dissolve the purified 2'-hydroxychalcone (1.0 eq) in ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, acetic acid can be used as both the catalyst and solvent, particularly under microwave conditions.[4]

-

Reflux the reaction mixture for 8-12 hours. Monitor the disappearance of the chalcone starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate of the crude flavanone should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

-

If a precipitate is filtered, wash it with water. If extracted, wash the organic layer with a saturated NaHCO₃ solution followed by brine.

-

Dry the crude product or the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude flavanone by recrystallization from ethanol or by column chromatography to obtain the final this compound derivative.

Structure-Activity Relationship (SAR) Data

The biological activity of synthesized derivatives is quantified to establish an SAR. The following table presents representative data for substituted chalcones, demonstrating how modifications to the aromatic rings influence their biological potency against various targets. The IC₅₀ value represents the concentration required to inhibit 50% of the target's activity.

| Compound ID | Ring A Substitution (from Acetophenone) | Ring B Substitution (from Benzaldehyde) | Target Organism/Cell Line | Biological Activity (IC₅₀ in µM) | Citation(s) |

| 1 | 5'-F | 3,4-di-OCH₃ | Leishmania donovani | 2.82 | [5] |

| 2 | 5'-F | 4-Cl | Leishmania donovani | 2.33 | [5] |

| 3 | 5'-F | 4-N(CH₃)₂ | Plasmodium falciparum | 3.21 | [5] |

| 4 | 5'-F | 4-CF₃ | IGR-39 Melanoma Cells | 12.0 | [5] |

| 5 | 4-OH | 2-OH | Butyrylcholinesterase (BChE) | 7.18 | [6] |

| 6 | 4-OH | 4-OH | Butyrylcholinesterase (BChE) | 10.31 | [6] |

| 7 | 4-OH | 4-N(CH₃)₂ | Tyrosinase | 1.90 | [6] |

| 8 | 4-OH | 4-NO₂ | Urease | 18.26 | [6] |

SAR Insights:

-

Antiparasitic Activity: For Leishmania donovani, the presence of a 4-chloro group (Compound 2 ) on Ring B resulted in slightly higher potency than 3,4-dimethoxy groups (Compound 1 ).[5]

-

Antimalarial Activity: A strong electron-donating dimethylamino group at the 4-position of Ring B (Compound 3 ) showed significant activity against P. falciparum.[5]

-

Anticancer Activity: An electron-withdrawing trifluoromethyl group at the 4-position of Ring B (Compound 4 ) was most effective against melanoma cells.[5]

-

Enzyme Inhibition: The position of hydroxyl groups is critical. For BChE inhibition, a 2-OH substitution on Ring B (Compound 5 ) was more potent than a 4-OH substitution (Compound 6 ).[6] For tyrosinase and urease inhibition, electron-donating (Compound 7 ) and electron-withdrawing (Compound 8 ) groups, respectively, at the 4-position of Ring B showed excellent activity.[6]

Signaling Pathway Inhibition

A primary mechanism for the anti-inflammatory activity of flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Many flavonoids can prevent the degradation of IκBα, thereby blocking NF-κB activation.[7]

References

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nepjol.info [nepjol.info]

- 5. The Synthesis of 2'-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rojournals.org [rojournals.org]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

Application Notes and Protocols for Galangin in Cell-Based Assays

Introduction

Galangin, a naturally occurring flavonoid found in high concentrations in galangal root, honey, and propolis, has demonstrated significant potential as an anticancer agent.[1][2] These application notes provide an overview of the cellular effects of galangin and detailed protocols for its use in various cell-based assays. The primary mechanisms of galangin's anticancer activity involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3]

Mechanism of Action

Galangin exerts its anti-neoplastic effects through multiple mechanisms:

-

Induction of Apoptosis: Galangin promotes programmed cell death in cancer cells by activating both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4] This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3][4] It also activates caspases, which are key executioners of apoptosis.[2][4]

-

Cell Cycle Arrest: In some cancer cell lines, galangin has been shown to cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[3][5]

-

Modulation of Signaling Pathways: Galangin influences several critical signaling pathways involved in cancer cell growth and survival. Notably, it has been shown to inhibit the PI3K/Akt/mTOR and Akt/p70S6K pathways, which are frequently overactive in cancer.[1][4][5]

Quantitative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of galangin in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.

Table 1: IC50 Values of Galangin in Ovarian Cancer Cells

| Cell Line | Type | IC50 (µM) | Exposure Time | Assay |

| A2780/CP70 | Ovarian Cancer | 42.3 | 24 h | Proliferation Assay |

| OVCAR-3 | Ovarian Cancer | 34.5 | 24 h | Proliferation Assay |

| IOSE 364 | Normal Ovarian | 131.3 | 24 h | Proliferation Assay |

Data sourced from a study on galangin's effects on ovarian cancer cells.[4]

Table 2: IC50 Values of Galangin in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| HepG2 | Hepatocellular Carcinoma | > 46.25 | Not Specified |

| HCT-15 | Colon Cancer | Dose-dependent apoptosis | Not Specified |

| HT-29 | Colon Cancer | Dose-dependent apoptosis | Not Specified |

| U251 | Glioblastoma | Dose-dependent apoptosis | Not Specified |

| U87MG | Glioblastoma | Dose-dependent apoptosis | Not Specified |

| A172 | Glioblastoma | Dose-dependent apoptosis | Not Specified |

| A498 | Kidney Cancer | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

This table compiles data from various studies demonstrating galangin's broad anti-cancer activity.[1][2][3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of galangin on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Galangin (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of galangin (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by galangin.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Galangin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of galangin for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell signaling pathways.

-

Materials:

-

Cancer cell line of interest

-

Galangin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-Akt, anti-p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with galangin for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Visualizations

Caption: Galangin-induced apoptosis signaling pathways.

Caption: Inhibition of the PI3K/Akt signaling pathway by Galangin.

Caption: General experimental workflow for cell-based assays with Galangin.

References

- 1. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galangin induces human colon cancer cell death via the mitochondrial dysfunction and caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galangin induces apoptosis of hepatocellular carcinoma cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galangin, a Flavonoid from Lesser Galangal, Induced Apoptosis via p53-Dependent Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating Galanganone C as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone C is a diarylheptanoid, a class of natural products isolated from plants of the Alpinia genus, commonly known as galangal. While direct empirical data on the enzyme inhibitory activity of this compound is not extensively documented in publicly available literature, the extracts and other purified compounds from Alpinia galanga and the related Alpinia officinarum have demonstrated significant inhibitory effects against a range of enzymes. These findings provide a strong rationale for the investigation of this compound as a potential enzyme inhibitor.

These application notes serve as a guide for researchers interested in exploring the enzyme inhibitory potential of this compound. We provide a summary of known inhibitory activities from its source genus, detailed protocols for relevant enzyme assays, and conceptual diagrams to illustrate experimental workflows and potential mechanisms of action.

Data Presentation: Enzyme Inhibitory Activities of Compounds and Extracts from Alpinia Species

The following table summarizes the reported enzyme inhibitory activities of various preparations and compounds from Alpinia galanga, the plant genus from which this compound is derived. This data suggests promising avenues for investigating the specific activity of this compound.

| Target Enzyme | Test Substance | Source | IC50 Value |

| α-Glucosidase | Essential Oil | Alpinia galanga Flower | 0.16 ± 0.03 mg/mL |

| Tyrosinase | Essential Oil | Alpinia galanga Flower | 0.62 ± 0.09 mg/mL |

| Acetylcholinesterase (AChE) | Essential Oil | Alpinia galanga Flower | 2.49 ± 0.24 mg/mL |

| Butyrylcholinesterase (BChE) | Essential Oil | Alpinia galanga Flower | 10.14 ± 0.59 mg/mL |

| 5α-Reductase | Acetone Extract | Alpinia officinarum Rhizomes | Active (IC50 not specified) |

Potential Signaling Pathways for Investigation

While the direct impact of this compound on cellular signaling is yet to be determined, a related diarylheptanoid from Alpinia officinarum has been shown to inhibit the production of pro-inflammatory mediators by suppressing the p44/42 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] This suggests that these pathways could be relevant areas of investigation for this compound.

Caption: Potential anti-inflammatory signaling pathways for investigation.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory potential of this compound against enzymes that are known to be inhibited by extracts from its source plant.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in the management of post-prandial hyperglycemia.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the this compound dilution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for another 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank with the solvent is also included.

-

Calculate the percentage of inhibition and the IC50 value.

Tyrosinase Inhibition Assay

This assay identifies inhibitors of tyrosinase, a key enzyme in melanin synthesis. Such inhibitors are of interest in the cosmetic and dermatological fields.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a solution of this compound in a suitable solvent and create serial dilutions.

-

In a 96-well plate, add 40 µL of the this compound dilution, 80 µL of phosphate buffer, and 40 µL of tyrosinase solution.

-

Incubate at room temperature for 15 minutes.

-

Add 40 µL of L-DOPA solution to start the reaction.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 475 nm.

-

Kojic acid is used as the positive control.

-

Calculate the percentage of inhibition and the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay screens for inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound

-

Galantamine (positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare solutions and dilutions of this compound.

-

In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of Tris-HCl buffer.

-

Add 25 µL of the this compound dilution.

-

Mix and incubate at 25°C for 10 minutes.

-

Start the reaction by adding 25 µL of the AChE solution.

-

Measure the absorbance at 405 nm immediately and then every 2 minutes for 10 minutes.

-

Galantamine is used as the positive control.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Screening this compound

The following diagram illustrates a typical workflow for the screening and characterization of a natural product like this compound for enzyme inhibitory activity.

Caption: Workflow for enzyme inhibitor screening and development.

Principle of Enzyme Inhibition

This diagram illustrates the fundamental concept of competitive enzyme inhibition, where an inhibitor molecule competes with the substrate for binding to the active site of the enzyme.

References

Investigating the Antioxidant Capacity of Galanganone C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanganone C, a diarylheptanoid isolated from the rhizomes of Alpinia galanga, has garnered interest for its potential therapeutic properties. The genus Alpinia is well-documented for its rich composition of bioactive compounds, which contribute to its traditional use in various medicinal preparations. Extracts of Alpinia galanga have demonstrated significant antioxidant activities, suggesting that constituent compounds like this compound may play a crucial role in mitigating oxidative stress.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for investigating the antioxidant capacity of this compound. While specific quantitative data for the antioxidant activity of isolated this compound are not extensively available in current literature, the provided methodologies for in vitro and cell-based assays will enable researchers to elucidate its antioxidant profile. Furthermore, we explore the potential involvement of this compound in the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress, based on evidence from structurally related compounds.

Data Presentation: Antioxidant Capacity

Quantitative data on the antioxidant capacity of purified this compound is a subject for further investigation. However, studies on extracts from Alpinia galanga, the natural source of this compound, provide a strong indication of its potential antioxidant efficacy. The following tables summarize the reported antioxidant activities of Alpinia galanga extracts in various assays.

Table 1: DPPH Radical Scavenging Activity of Alpinia galanga Extracts

| Extract/Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |

| Alpinia galanga Methanol Extract | 94.83 - 111.4 | Ascorbic Acid | 127.737 |

| Alpinia galanga Ethanol Extract | 94.92 | ||

| This compound | To be determined |

IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals.[3]

Table 2: ABTS Radical Cation Scavenging Activity of Alpinia galanga Extracts

| Extract/Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |

| Alpinia galanga Methanol Extract | 179.8 | Not specified | Not specified |

| Alpinia galanga Ethanol Extract | 256.9 | ||

| Alpinia galanga Water Extract | 334.3 | ||

| This compound | To be determined |

IC50: The concentration of the extract required to scavenge 50% of the ABTS radical cations.[3]

Table 3: Cellular Antioxidant Activity (CAA) of Flavonoids (for reference)

| Compound | EC50 (µM) |

| Quercetin | 9.84 ± 0.34 |

| 7-methoxy-quercetin | 19.53 ± 1.48 |

| 3-O-methylquercetin | 27.12 ± 2.47 |

| This compound | To be determined |

EC50: The concentration of the compound required to inhibit 50% of the AAPH-induced fluorescence.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[5][6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of sample and control solutions:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a stock solution of ascorbic acid in methanol and dilute similarly to be used as a positive control.

-

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of this compound solution or ascorbic acid solution to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value indicates higher antioxidant activity.[6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample and control solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare a stock solution of Trolox and dilute similarly to be used as a positive control.

-

-

Assay:

-

To each well of a 96-well plate, add 190 µL of the diluted ABTS•+ solution.

-

Add 10 µL of the different concentrations of this compound solution or Trolox solution to the respective wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound. The IC50 value can also be calculated.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species.[4][8]

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (positive control)

-

Phosphate Buffered Saline (PBS)

-

Black 96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into a black 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

-

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution (in PBS) to each well to induce peroxyl radical formation.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.

-

-

Calculation:

-

The area under the curve (AUC) for fluorescence versus time is calculated for both control and sample-treated wells.

-

The CAA value is calculated as:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The EC50 value, the concentration of the compound required to provide 50% antioxidant activity, is determined from the dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualization

Nrf2 Signaling Pathway